5-Methyl-1-pentyl-1H-pyrazol-3-amine
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Overview
Description
5-Methyl-1-pentyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H17N3 and a molecular weight of 167.25 g/mol . This compound belongs to the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry . The structure of this compound consists of a pyrazole ring substituted with a methyl group at the 5-position and a pentyl group at the 1-position, along with an amine group at the 3-position .
Preparation Methods
The synthesis of 5-Methyl-1-pentyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1-pentyl-1H-pyrazole with ammonia or an amine source to introduce the amine group at the 3-position . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 0°C to 45°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Methyl-1-pentyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, with reaction temperatures ranging from 0°C to 85°C . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methyl-1-pentyl-1H-pyrazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-1-pentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The amine group at the 3-position can form hydrogen bonds with biological molecules, influencing their activity . The pyrazole ring can also interact with enzymes and receptors, modulating their function . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
5-Methyl-1-pentyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-5-ylamine: This compound has a similar pyrazole ring structure but lacks the pentyl group at the 1-position.
3-Amino-5-methyl-1-phenylpyrazole: This compound has a phenyl group at the 1-position instead of a pentyl group.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: This compound has a phenyl group at the 1-position and an amine group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-methyl-1-pentylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-3-4-5-6-12-8(2)7-9(10)11-12/h7H,3-6H2,1-2H3,(H2,10,11) |
InChI Key |
XZXJILGENLSIIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=CC(=N1)N)C |
Origin of Product |
United States |
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